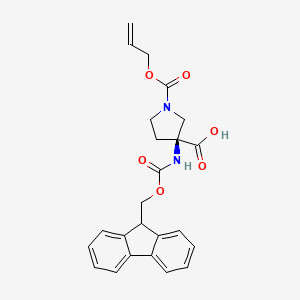

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Description

This compound is a chiral pyrrolidine derivative featuring two critical protective groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group widely used in peptide synthesis for temporary amine protection.

- Allyloxycarbonyl (Alloc): A group removable under mild conditions via palladium-catalyzed deprotection, enabling orthogonal protection strategies.

The stereochemistry at the pyrrolidine C3 position (S-configuration) and the presence of a carboxylic acid moiety make it a versatile building block for drug discovery and peptide engineering.

Properties

Molecular Formula |

C24H24N2O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C24H24N2O6/c1-2-13-31-23(30)26-12-11-24(15-26,21(27)28)25-22(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,29)(H,27,28)/t24-/m0/s1 |

InChI Key |

WPUXGXNICFPBSL-DEOSSOPVSA-N |

Isomeric SMILES |

C=CCOC(=O)N1CC[C@](C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C=CCOC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

Introduction of the Alloc Group: The allyloxycarbonyl group is introduced using Alloc-Cl (allyloxycarbonyl chloride) under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Alloc protecting groups under specific conditions.

Substitution Reactions: Introduction of different functional groups at specific positions on the pyrrolidine ring.

Oxidation and Reduction Reactions: Modification of the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used for Fmoc deprotection, while palladium catalysts can be used for Alloc deprotection.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Oxidation/Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine or carboxylic acid forms of the compound.

Scientific Research Applications

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, for example, the Fmoc and Alloc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protecting groups can be selectively removed to allow for the stepwise assembly of peptides.

Comparison with Similar Compounds

Substituent Variations: Allyloxy vs. Pent-4-en-1-yloxy

Compound: (S)-3-((Fmoc)amino)-1-(pent-4-en-1-yloxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 2760464-21-7)

- Key Difference : Replaces the allyloxy group with a longer pent-4-en-1-yloxy chain (C₅H₇ vs. C₃H₅).

- Reactivity: Longer unsaturated chains may alter conjugation efficiency in solid-phase synthesis.

Ring Structure Variations: Pyrrolidine vs. Oxetane

Compound: 3-((Fmoc)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)

- Key Difference : Replaces pyrrolidine with a strained oxetane ring.

- Impact :

- Stability : Oxetane’s 4-membered ring introduces strain, reducing stability but improving metabolic resistance.

- Solubility : Oxetane derivatives often exhibit lower solubility in aqueous media compared to pyrrolidine analogs.

- Safety : Classified as acutely toxic (oral, dermal) and irritant, requiring stringent handling protocols.

Protecting Group Strategies: Fmoc vs. Boc

Compound: 3-((Fmoc)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1228551-85-6)

- Key Difference : Incorporates both Fmoc (base-labile) and Boc (acid-labile) groups.

- Impact :

Stereochemical Variations: S vs. R Configuration

Compound : (R)-1-(Fmoc)pyrrolidine-3-carboxylic acid (CAS 193693-65-1)

Steric Effects: Dimethylpyrrolidine Derivatives

Compound : (S)-1-(Fmoc)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS 1380336-01-5)

- Key Difference : 4,4-Dimethyl groups on the pyrrolidine ring.

- Solubility: Reduced solubility due to increased hydrophobicity.

Comparative Data Table

Research Findings and Implications

- Orthogonal Protection : Compounds with both Fmoc and Alloc/Boc groups (e.g., ) enable multi-step syntheses in peptide chemistry.

- Safety Considerations : Oxetane derivatives () require rigorous safety protocols due to acute toxicity, while pyrrolidine analogs generally pose lower risks.

- Stereochemical Specificity : The S-configuration in the target compound may optimize binding to biological targets compared to R-forms.

Biological Activity

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant case studies and research findings.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

- Fluorenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Pyrrolidine Ring : A common motif in bioactive compounds, providing structural rigidity.

- Carboxylic Acid : Essential for biological interactions and solubility.

The molecular formula is , with a molecular weight of approximately 429.5 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Protection of Amino Groups : Using 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) as a protective group.

- Formation of the Pyrrolidine Ring : Via cyclization reactions involving appropriate precursors.

- Deprotection and Final Coupling : To yield the final product with the desired functional groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Specifically, it may exhibit:

- Antimicrobial Activity : Potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : By interfering with cellular proliferation pathways.

Case Studies

- Antimicrobial Testing

- Anticancer Activity

Research Findings

Recent studies have focused on the following aspects:

- In vitro Studies : Evaluating the cytotoxicity and mechanism of action against cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | MCF7 | 20 | Cell Cycle Arrest |

- In vivo Studies : Animal models are used to assess the pharmacokinetics and therapeutic potential.

Q & A

Basic: What are the key steps in synthesizing (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid?

Answer:

The synthesis involves:

Protection of the pyrrolidine nitrogen using the Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) under basic conditions (e.g., NaHCO₃ in THF/water) to prevent unwanted side reactions .

Introduction of the allyloxycarbonyl group at the pyrrolidine-1-position via carbodiimide-mediated coupling (e.g., DCC or EDCl with DMAP catalysis) in anhydrous DCM .

Deprotection of the Fmoc group (if required) using piperidine in DMF, followed by purification via reverse-phase HPLC or recrystallization .

Critical factors : Control of reaction pH, anhydrous conditions for coupling, and inert atmosphere to prevent oxidation of the allyl group.

Basic: How can researchers purify this compound, and what solvents are optimal?

Answer:

- Purification methods :

- Solvent compatibility : DMF or DMSO for dissolution during synthesis; avoid protic solvents (e.g., methanol) to prevent premature deprotection .

Advanced: What strategies optimize orthogonal protection (Fmoc vs. allyloxy) during solid-phase peptide synthesis?

Answer:

- Fmoc group : Removed under mild basic conditions (20% piperidine in DMF), ideal for iterative peptide chain elongation .

- Allyloxy group : Stable under Fmoc deprotection conditions but cleaved selectively via Pd(0)-catalyzed allyl transfer (e.g., Pd(PPh₃)₄ with morpholine) .

- Key validation : Monitor deprotection completeness by LC-MS or ninhydrin test for free amines .

Advanced: How can coupling efficiency be improved during pyrrolidine functionalization?

Answer:

- Coupling agents : Use HATU or PyBOP (1.2–1.5 equivalents) with DIPEA (2–3 equivalents) in DMF for high-yield amide bond formation .

- Temperature : Maintain 0–4°C during activation to minimize racemization; warm to room temperature for 12–24 hours post-coupling .

- Solvent choice : Anhydrous DMF ensures reagent solubility while avoiding side reactions with moisture-sensitive groups .

Basic: What are the best practices for long-term storage of this compound?

Answer:

- Storage conditions : 2–8°C in amber vials under argon to prevent light-induced degradation and oxidation .

- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO (10 mM stock) for experimental use .

- Stability monitoring : Perform HPLC every 6 months to check for hydrolysis or decomposition .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 risk) .

- Spill management : Absorb with vermiculite, dispose as hazardous waste, and avoid aqueous washdown .

Advanced: Which analytical techniques validate the compound’s structural integrity?

Answer:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm Fmoc (δ 7.2–7.8 ppm) and allyloxy (δ 5.1–5.9 ppm) groups .

- HPLC-MS : ESI-MS in positive mode for molecular ion ([M+H]⁺) and LC purity >97% .

- FT-IR : Peaks at ~1700 cm⁻¹ (carbonyl) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Answer:

- Co-solvents : Use 10% DMSO in PBS or Tween-20 (0.1%) to enhance solubility without denaturing proteins .

- pH adjustment : Dissolve in 50 mM sodium bicarbonate (pH 8.5) for carboxylate ion formation .

- Sonication : 10-minute pulses at 40 kHz to disrupt aggregates .

Advanced: How to troubleshoot incomplete deprotection of the allyloxy group?

Answer:

- Catalyst optimization : Increase Pd(PPh₃)₄ to 0.2 equivalents and add 5 equivalents of phenylsilane as a scavenger .

- Reaction time : Extend to 24 hours under nitrogen; monitor by TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane) .

- Purification : Post-deprotection, wash with 0.5% EDTA to remove Pd residues .

Basic: What are the compound’s primary applications in medicinal chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.